molecular formula C27H31N5OS B2375425 (4-Phenylpiperazin-1-yl)(1-(6-(p-tolylthio)pyridazin-3-yl)piperidin-3-yl)methanone CAS No. 1114600-35-9

(4-Phenylpiperazin-1-yl)(1-(6-(p-tolylthio)pyridazin-3-yl)piperidin-3-yl)methanone

Cat. No.: B2375425
CAS No.: 1114600-35-9
M. Wt: 473.64
InChI Key: YNJSXZHAQPZWEZ-UHFFFAOYSA-N
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Description

(4-Phenylpiperazin-1-yl)(1-(6-(p-tolylthio)pyridazin-3-yl)piperidin-3-yl)methanone is a complex organic compound that holds significant interest in scientific research due to its unique structure and potential applications. This compound features a piperazine ring substituted with a phenyl group, a piperidinyl group bonded to a pyridazinyl ring, and a methanone moiety.

Mechanism of Action

Target of Action

The primary targets of this compound are cholinesterase enzymes , specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the nervous system, where they are responsible for breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system.

Mode of Action

The compound interacts with its targets by inhibiting their activity. It binds to the active sites of AChE and BChE, preventing them from breaking down acetylcholine . This results in an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step 1: Synthesis of 6-(p-tolylthio)pyridazin-3-amine

    • Reaction: : A halogenated pyridazine derivative undergoes nucleophilic substitution with p-tolylthiol.

    • Conditions: : Typically involves a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF).

  • Step 2: Formation of 1-(6-(p-tolylthio)pyridazin-3-yl)piperidin-3-one

    • Reaction: : The amine from step 1 is coupled with a piperidin-3-one derivative via reductive amination.

    • Conditions: : Catalyzed by a reducing agent such as sodium triacetoxyborohydride in an organic solvent.

  • Step 3: Coupling with 4-Phenylpiperazine

    • Reaction: : The intermediate from step 2 is coupled with 4-phenylpiperazine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base.

    • Conditions: : Reaction typically carried out in a solvent like dichloromethane at room temperature.

Industrial Production Methods

The industrial production often involves optimizing the above synthetic steps to increase yield and reduce production costs. Continuous flow reactions and the use of alternative energy sources like microwave or ultrasonic irradiation may be employed.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions at the sulfur moiety, converting it into sulfoxides or sulfones.

  • Reduction: : The piperidine ring can be reduced under certain conditions, leading to the formation of secondary amines.

  • Substitution: : Electrophilic aromatic substitution can occur on the phenyl and p-tolyl rings, introducing various substituents.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).

  • Reduction: : Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

  • Substitution: : Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid.

Major Products

  • Sulfoxides: and sulfones from oxidation.

  • Secondary amines: from reduction.

  • Various aryl-substituted derivatives from substitution reactions.

Scientific Research Applications

Chemistry

This compound is studied for its ability to participate in diverse chemical reactions, serving as a valuable building block in organic synthesis.

Biology

It has shown potential in modulating biological pathways, making it a candidate for studying receptor interactions and enzyme activity.

Medicine

Research indicates possible applications in drug discovery, particularly in designing ligands for specific receptors in neurological and psychological conditions.

Industry

The unique structural properties of this compound make it suitable for developing advanced materials with specific chemical functionalities.

Comparison with Similar Compounds

Similar Compounds

  • (4-Phenylpiperazin-1-yl)(1-(pyridazin-3-yl)piperidin-3-yl)methanone

  • (4-Methylpiperazin-1-yl)(1-(6-(p-tolylthio)pyridazin-3-yl)piperidin-3-yl)methanone

  • (4-Phenylpiperidin-1-yl)(1-(6-(p-tolylthio)pyridazin-3-yl)piperidin-3-yl)methanone

Uniqueness

The presence of the p-tolylthio and phenyl groups confers unique chemical properties, such as enhanced lipophilicity and potential for diverse chemical reactions, which distinguishes it from similar compounds.

So, curious to dive deeper into any of these sections?

Properties

IUPAC Name

[1-[6-(4-methylphenyl)sulfanylpyridazin-3-yl]piperidin-3-yl]-(4-phenylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N5OS/c1-21-9-11-24(12-10-21)34-26-14-13-25(28-29-26)32-15-5-6-22(20-32)27(33)31-18-16-30(17-19-31)23-7-3-2-4-8-23/h2-4,7-14,22H,5-6,15-20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNJSXZHAQPZWEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=NN=C(C=C2)N3CCCC(C3)C(=O)N4CCN(CC4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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